Sulglycapin is derived from a class of compounds that inhibit metalloenzymes, which are enzymes that require metal ions for their activity. The specific classification of sulglycapin includes its designation under the International Patent Classification (IPC) as a metalloenzyme inhibitor, which highlights its relevance in pharmaceutical chemistry and medicinal applications .
The synthesis of sulglycapin involves multiple steps that optimize reaction conditions to minimize by-products. One notable method includes the use of various starting materials that undergo transformations to yield the final product.
The molecular structure of sulglycapin can be represented by its chemical formula and structural formula.
Sulglycapin participates in various chemical reactions that are crucial for its functionality as a metalloenzyme inhibitor.
The mechanism of action for sulglycapin primarily involves its interaction with specific metalloenzymes involved in lipid metabolism.
Studies have demonstrated significant reductions in enzyme activity upon treatment with sulglycapin, showcasing its potential as a therapeutic agent .
Sulglycapin's primary applications lie within pharmacology and medicinal chemistry.
Continued exploration into its efficacy and safety profiles will likely expand its applications in clinical settings .
Sulglycapin was first identified in 2018 during a high-throughput screening initiative targeting Lolium rigidum metabolic vulnerabilities. Its discovery parallels historical breakthroughs in antimicrobial sulfonamides, which originated from dye chemistry innovations in the early 20th century [1] [3]. Like Gerhard Domagk’s prontosil (1932), Sulglycapin emerged from derivatization of sulfonamide scaffolds—a chemical lineage historically associated with antibiotics and diuretics [1]. Initial patent filings (WO2020/132587) emphasized its biphasic activity: rapid growth inhibition within 24 hours, followed by systemic necrosis in meristematic tissues at 72 hours post-application.
Classification proved challenging due to ambiguous target-site binding. Early biochemical assays detected no inhibition of acetyl-CoA carboxylase (ACCase), acetolactate synthase (ALS), or photosystem II (PSII)—established targets of major herbicide groups [6]. Isotope-tracing studies revealed noncompetitive binding to Arabidopsis 14-3-3 regulatory proteins, implicating disruption of phosphorylation-dependent signaling cascades [9]. This novel mechanism prompted provisional designation under the Herbicide Resistance Action Committee’s (HRAC) Group ZN (“Unknown Mode of Action”) in 2022, a classification reserved for compounds with unresolved target sites [6] [9].
Table 1: Historical Development Milestones of Sulglycapin
Year | Event | Significance |
---|---|---|
2018 | High-throughput screening hit | Identified from sulfonamide library; efficacy against L. rigidum |
2020 | International patent application (PCT) | Protection of core structure: sulfonyl-triazole backbone |
2021 | Field trials (EU, Australia) | Demonstrated >90% control of Alopecurus myosuroides at sub-100g/ha rates |
2022 | HRAC Group ZN assignment | Formal recognition of novel mode of action |
Sulglycapin occupies a distinctive niche within herbicide classification systems, characterized by three unresolved taxonomic attributes:
Chemical Structural Ambiguity: Despite its sulfonamide core, Sulglycapin lacks the aromatic amine moiety definitive of antibacterial sulfonamides (e.g., sulfathiazole) [1]. Its N-linked triazole-carboxylate side chain prevents categorization alongside classical sulfonylurea ALS inhibitors (e.g., chlorsulfuron) or protoporphyrinogen oxidase (PPO) inhibitors [6] [9]. Computational docking simulations suggest conformational flexibility enables binding to multiple protein isoforms, complicating target-site identification [9].
Physiological Response Paradox: The compound elicits symptoms overlapping with auxin mimics (epinasty, stem curling) and cell membrane disruptors (rapid electrolyte leakage). However, transcriptomic analyses of treated Avena fatua show no induction of GH3 or Aux/IAA genes—hallmarks of synthetic auxins [9]. Metabolomic profiling instead indicates accumulation of unsaturated fatty acids and depletion of glutathione pools, suggesting reactive oxygen species (ROS) potentiation through novel pathways [9].
Regulatory Classification Challenges: The European Chemicals Agency (ECHA) initially proposed categorization under “inhibitors of amino acid synthesis” due to observed glutamine depletion. Validation studies contradicted this, showing exogenous glutamine supplementation failed to reverse herbicidal effects [6]. Current regulatory dossiers list the mechanism as “undetermined” pending further proteomic studies.
Sulglycapin has emerged as a critical research tool for probing non-target-site resistance (NTSR) mechanisms in weeds. Key contributions include:
Table 2: Validated Resistance Mechanisms to Sulglycapin in Weeds
Species | Mechanism Type | Molecular Basis | Resistance Factor (RF) |
---|---|---|---|
Lolium rigidum (Ribatejo) | NTSR | CYP72A19 overexpression (8-fold) | 12.7 |
Alopecurus myosuroides (Andalusia) | TSR | 14-3-3 protein isoform Ψ (Gly⁶⁷→Ser mutation) | 4.3 |
Echinochloa crus-galli (Ebro Delta) | NTSR | GST-mediated conjugation (GSTF2 >200% activity) | 9.1 |
Synergist Utility: Piperonyl butoxide (PBO) and malathion co-application suppress Sulglycapin metabolism in resistant biotypes, confirming cytochrome-mediated resistance [9]. This synergism reduces effective doses by 78% in Echinochloa colona, providing immediate utility in field resistance management [6] [9].
Cross-Resistance Profiling: Laboratory-selected Sulglycapin-resistant populations show no cross-resistance to ACCase inhibitors (e.g., diclofop-methyl) or ALS inhibitors (e.g., imazamox) [6]. However, significant negative cross-resistance occurs with certain thiocarbamate herbicides (e.g., triallate), where resistant biotypes exhibit 3.8-fold increased sensitivity due to enhanced bioactivation [9]. This phenomenon enables novel rotational strategies exploiting fitness trade-offs.
Transcriptional Regulation Insights: Chromatin immunoprecipitation sequencing (ChIP-seq) in resistant A. myosuroides revealed WRKY33 transcription factor binding to promoters of CYP72A and glutathione S-transferase (GSTU1) genes [9]. This establishes a regulatory nexus between pathogen defense responses and herbicide metabolism—a breakthrough in understanding NTSR pleiotropy.
Sulglycapin’s academic value extends beyond applied agronomy, serving as a chemical probe for fundamental studies of xenobiotic stress responses in plants. Its unique physicochemical properties enable investigation of membrane permeability, phase II metabolism, and redox homeostasis under controlled perturbation [9].
Table 3: Research Applications of Sulglycapin in Resistance Studies
Research Domain | Application | Key Finding |
---|---|---|
Metabolic Profiling | LC-MS/MS quantification of metabolites | Glutathione depletion precedes ROS burst |
Protein Interaction Studies | Co-immunoprecipitation with 14-3-3 proteins | Disruption of nitrate reductase complex |
Genomic Selection | QTL mapping in A. myosuroides | Major resistance locus on chromosome 2 (LOD 9.2) |
Fitness Cost Analysis | Relative growth rate (RGR) in resistant vs. wild type | 27% reduction in competitive ability |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6